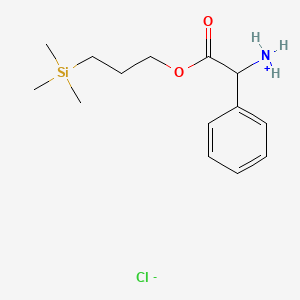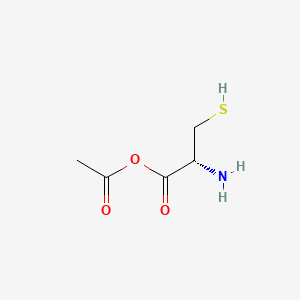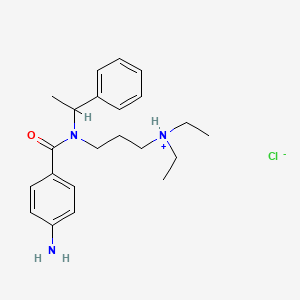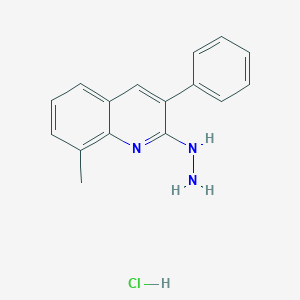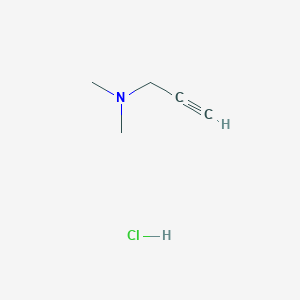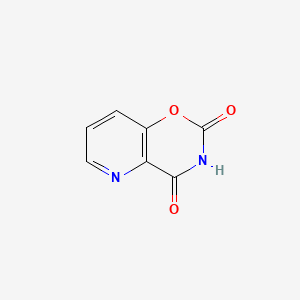
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system.
科学的研究の応用
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyrido(2,3-d)pyrimidine: This compound shares a similar fused ring system but differs in the position and type of heteroatoms.
Pyrido(2,3-d)pyrimidin-5-one: Another related compound with a different functional group at the 5-position.
Uniqueness
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
3971-76-4 |
|---|---|
分子式 |
C7H4N2O3 |
分子量 |
164.12 g/mol |
IUPAC名 |
pyrido[2,3-e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)12-7(11)9-6/h1-3H,(H,9,10,11) |
InChIキー |
PAOWOJRQGBFDQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)NC(=O)O2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


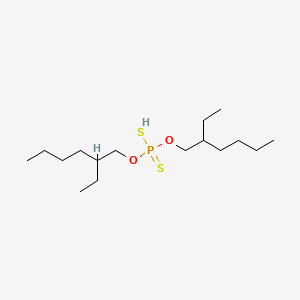
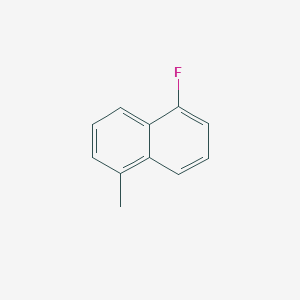
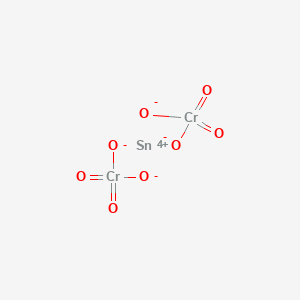


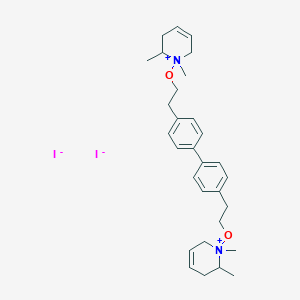

![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
